molecular formula C23H27NO5 B12164657 (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione

Cat. No.: B12164657
M. Wt: 397.5 g/mol
InChI Key: GSSPODMFMKGDIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a complex organic molecule characterized by its unique structural features It contains a pyrrolidine-2,3-dione core, substituted with a 4-tert-butylphenyl group, a furan-2-yl(hydroxy)methylidene moiety, and a 3-methoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach is:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the cyclization of a suitable precursor, such as a substituted amino acid or an imide derivative, under acidic or basic conditions.

    Introduction of the 4-tert-butylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the pyrrolidine-2,3-dione core is reacted with tert-butylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Furan-2-yl(hydroxy)methylidene Moiety: This can be accomplished through a condensation reaction between a furan-2-carbaldehyde and the pyrrolidine-2,3-dione derivative, typically under basic conditions.

    Addition of the 3-methoxypropyl Side Chain: This step may involve nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine-2,3-dione core is replaced by the 3-methoxypropyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially converting them to hydroxyl groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of suitable leaving groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce hydroxylated pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential bioactivity. The presence of the furan ring and the pyrrolidine-2,3-dione core suggests possible interactions with biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific enzymes or receptors, leading to potential therapeutic effects.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and the pyrrolidine-2,3-dione core could play crucial roles in these interactions, potentially involving hydrogen bonding, hydrophobic interactions, or covalent modifications.

Comparison with Similar Compounds

Similar Compounds

    (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione: The parent compound.

    (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione: A similar compound with a different side chain.

    (4E)-5-(4-tert-butylphenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(3-ethoxypropyl)pyrrolidine-2,3-dione: Another derivative with an ethoxypropyl side chain.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H27NO5

Molecular Weight

397.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(3-methoxypropyl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H27NO5/c1-23(2,3)16-10-8-15(9-11-16)19-18(20(25)17-7-5-14-29-17)21(26)22(27)24(19)12-6-13-28-4/h5,7-11,14,19,26H,6,12-13H2,1-4H3

InChI Key

GSSPODMFMKGDIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2C(=C(C(=O)N2CCCOC)O)C(=O)C3=CC=CO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.